(2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid)
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Overview
Description
(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) is a chemical compound with the molecular formula C8H8N2O6 and a molecular weight of 228.163 g/mol . This compound is characterized by the presence of hydrazine and oxobutenoic acid groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of (2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) typically involves the reaction of hydrazine with oxobutenoic acid derivatives under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chemical Reactions Analysis
(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) has several scientific research applications, including:
Biology: It is used in biochemical studies to investigate the role of hydrazine derivatives in biological systems.
Mechanism of Action
The mechanism of action of (2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, reacting with electrophilic centers in target molecules. This can lead to the formation of covalent bonds and the modification of target molecules, resulting in various biological effects .
Comparison with Similar Compounds
(2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) can be compared with other similar compounds, such as:
(E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid: This compound has a similar oxobutenoic acid structure but differs in the presence of a tetrahydronaphthalenyl group.
(E)-5,5’-(Diazene-1,2-diyl)bis(2-hydroxybenzoic acid): This compound contains a diazene group and hydroxybenzoic acid moieties, making it structurally similar but functionally different.
The uniqueness of (2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) lies in its specific combination of hydrazine and oxobutenoic acid groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
15189-88-5 |
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Molecular Formula |
C8H8N2O6 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
(E)-4-[2-[(E)-3-carboxyprop-2-enoyl]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H8N2O6/c11-5(1-3-7(13)14)9-10-6(12)2-4-8(15)16/h1-4H,(H,9,11)(H,10,12)(H,13,14)(H,15,16)/b3-1+,4-2+ |
InChI Key |
CUGSOUHYELLBJI-ZPUQHVIOSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)NNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C(=CC(=O)O)C(=O)NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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